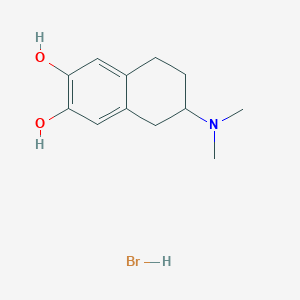
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group attached to a tetrahydronaphthalene backbone, with two hydroxyl groups positioned at the 2 and 3 locations, and is stabilized as a hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions to introduce the dimethylamino and hydroxyl groups. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the dimethylamino group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce simpler hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The hydroxyl groups may also play a role in binding to active sites or facilitating redox reactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar chemical reactivity.
Naphthoquinones: Structurally related due to the naphthalene backbone and hydroxyl groups.
Uniqueness
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for various specialized applications in research and industry.
Propiedades
IUPAC Name |
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.BrH/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10;/h6-7,10,14-15H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYGBUAAWCEXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2522825.png)
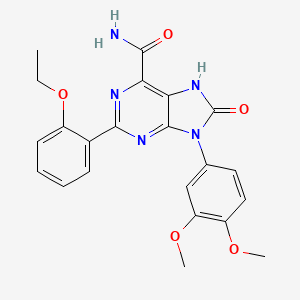
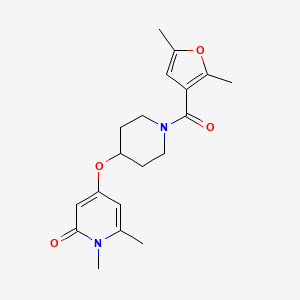

![6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2522830.png)

![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)
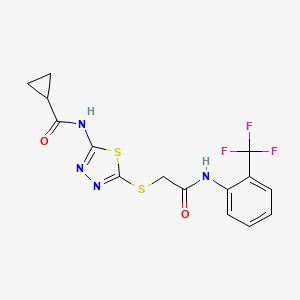
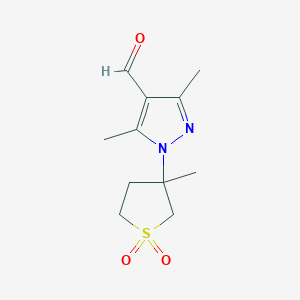
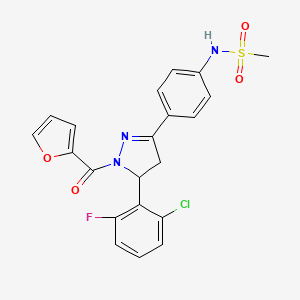

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2522844.png)
![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)
![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)
